molecular formula C17H17N5O2 B13375747 Ethyl 2-[(5-cyano-2-methyl-6-phenyl-4-pyrimidinyl)hydrazono]propanoate

Ethyl 2-[(5-cyano-2-methyl-6-phenyl-4-pyrimidinyl)hydrazono]propanoate

Cat. No.: B13375747
M. Wt: 323.35 g/mol
InChI Key: XFKQFUPCLLXTQG-SRZZPIQSSA-N
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Description

Ethyl 2-[(5-cyano-2-methyl-6-phenyl-4-pyrimidinyl)hydrazono]propanoate is a complex organic compound with a unique structure that includes a pyrimidine ring, a cyano group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(5-cyano-2-methyl-6-phenyl-4-pyrimidinyl)hydrazono]propanoate typically involves multiple steps. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the cyano group and the ethyl ester. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For example, the Suzuki–Miyaura coupling reaction is a widely used method for forming carbon-carbon bonds in the synthesis of this compound .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(5-cyano-2-methyl-6-phenyl-4-pyrimidinyl)hydrazono]propanoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions. For example, the Suzuki–Miyaura coupling reaction uses palladium catalysts and boron reagents under mild conditions .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols .

Scientific Research Applications

Ethyl 2-[(5-cyano-2-methyl-6-phenyl-4-pyrimidinyl)hydrazono]propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-[(5-cyano-2-methyl-6-phenyl-4-pyrimidinyl)hydrazono]propanoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Ethyl 2-[(5-cyano-2-methyl-6-phenyl-4-pyrimidinyl)hydrazono]propanoate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C17H17N5O2

Molecular Weight

323.35 g/mol

IUPAC Name

ethyl (2E)-2-[(5-cyano-2-methyl-6-phenylpyrimidin-4-yl)hydrazinylidene]propanoate

InChI

InChI=1S/C17H17N5O2/c1-4-24-17(23)11(2)21-22-16-14(10-18)15(19-12(3)20-16)13-8-6-5-7-9-13/h5-9H,4H2,1-3H3,(H,19,20,22)/b21-11+

InChI Key

XFKQFUPCLLXTQG-SRZZPIQSSA-N

Isomeric SMILES

CCOC(=O)/C(=N/NC1=NC(=NC(=C1C#N)C2=CC=CC=C2)C)/C

Canonical SMILES

CCOC(=O)C(=NNC1=NC(=NC(=C1C#N)C2=CC=CC=C2)C)C

Origin of Product

United States

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